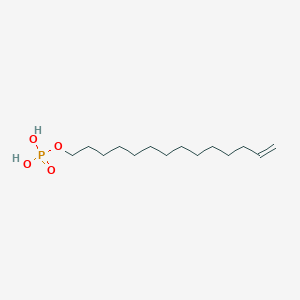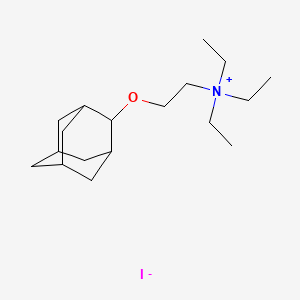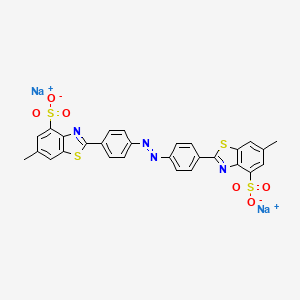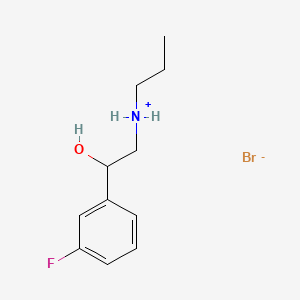
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
The synthesis of 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide can be achieved through several routes. One common method involves the use of fluoro-l-phenylalanine as a substrate in a multi-enzymatic system. This system includes enzymes such as LAAD, HMS, l-mandelate dehydrogenase, benzoylformate decarboxylase, and phenylacetaldehyde reductase . Industrial production methods often involve the use of fluorinase enzymes to introduce the fluorine atom into the organic molecule .
Chemical Reactions Analysis
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and bioavailability make it useful in biological studies, particularly in the development of imaging agents.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced activity and stability.
Mechanism of Action
The mechanism of action of 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide involves its interaction with specific molecular targets. . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide can be compared with other fluorinated benzyl alcohols, such as 3-fluorobenzyl alcohol and 4-fluoro-3-methoxybenzyl alcohol . These compounds share similar properties, such as increased stability and bioavailability, but differ in their specific applications and reactivity. The unique structure of this compound, with its propylaminomethyl group, provides distinct advantages in certain applications, such as increased selectivity and potency in pharmaceutical development .
Properties
CAS No. |
67031-43-0 |
|---|---|
Molecular Formula |
C11H17BrFNO |
Molecular Weight |
278.16 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)-2-hydroxyethyl]-propylazanium;bromide |
InChI |
InChI=1S/C11H16FNO.BrH/c1-2-6-13-8-11(14)9-4-3-5-10(12)7-9;/h3-5,7,11,13-14H,2,6,8H2,1H3;1H |
InChI Key |
DQYKFKFGVPSXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CC(C1=CC(=CC=C1)F)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


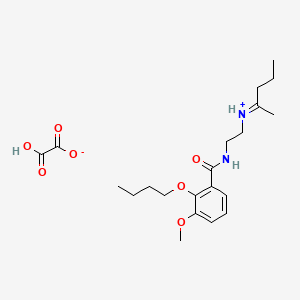

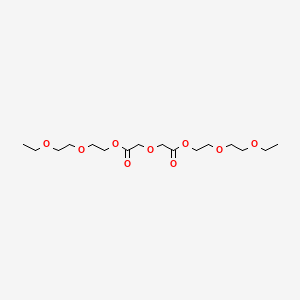

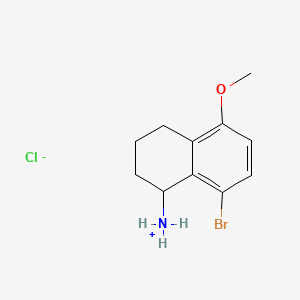

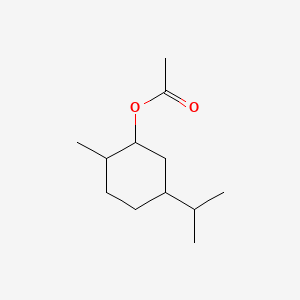
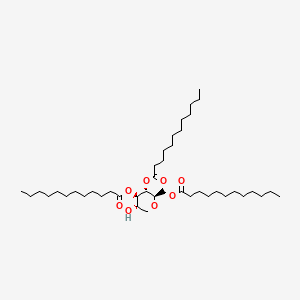
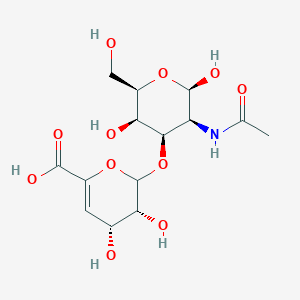
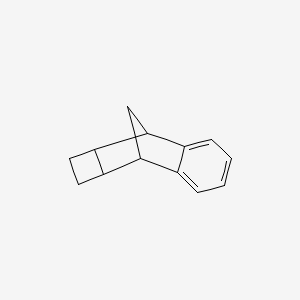
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
